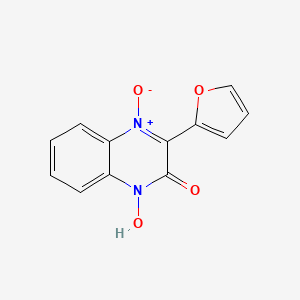![molecular formula C15H23NO3 B5726805 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide CAS No. 42600-75-9](/img/structure/B5726805.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories. U-47700 is a highly potent drug that acts on the body's opioid receptors to produce pain relief and euphoria. It has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
Mecanismo De Acción
U-47700 acts on the body's opioid receptors, which are proteins located on the surface of cells in the brain and spinal cord. When U-47700 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This produces pain relief and a feeling of euphoria.
Biochemical and Physiological Effects:
U-47700 has a range of biochemical and physiological effects on the body. It produces pain relief, sedation, and a feeling of euphoria. It can also cause respiratory depression, nausea, and vomiting. Long-term use of U-47700 can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages for use in lab experiments. It is highly potent and selective for opioid receptors, which makes it a useful tool for studying these receptors and their role in pain perception. However, its potential for abuse and addiction makes it a risky substance to work with, and it requires specialized equipment and expertise to handle safely.
Direcciones Futuras
There are several future directions for research on U-47700. One area of interest is the development of new drugs that target opioid receptors and produce pain relief without the risk of addiction or overdose. Another area of interest is the study of the mechanisms of opioid addiction and withdrawal, which could lead to new treatments for opioid addiction. Finally, there is a need for further research on the safety and efficacy of U-47700 and other synthetic opioids, particularly in the context of their potential for abuse and addiction.
Métodos De Síntesis
U-47700 can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Mannich reaction. The Leuckart-Wallach reaction involves the reduction of a ketone with ammonium formate, while the Mannich reaction involves the condensation of an amine, a ketone, and formaldehyde. Both methods require specialized equipment and expertise to carry out safely and efficiently.
Aplicaciones Científicas De Investigación
U-47700 has potential applications in scientific research, particularly in the study of opioid receptors and their role in pain perception. It can be used to investigate the mechanisms of opioid receptor activation and to develop new drugs that target these receptors. U-47700 may also be useful in the study of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)14(17)16-9-8-11-6-7-12(18-4)13(10-11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFJQAYJHWCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355276 |
Source


|
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
CAS RN |
42600-75-9 |
Source


|
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)




![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
